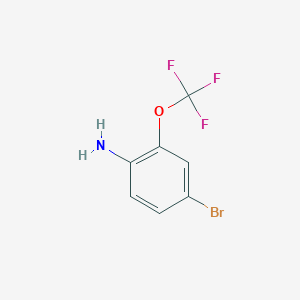

4-Bromo-2-(trifluoromethoxy)aniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVILSWLYJYMGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353235 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-09-8 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-(trifluoromethoxy)aniline CAS number and properties

CAS Number: 175278-09-8

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethoxy)aniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. The document details its chemical and physical properties, safety and handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, a generalized synthetic protocol is provided based on established chemical principles for analogous compounds.

Chemical and Physical Properties

This compound is a substituted aniline derivative notable for its trifluoromethoxy group, which significantly influences its chemical reactivity and physical properties. This functional group can enhance the lipophilicity and metabolic stability of derivative compounds, making this molecule a valuable building block in pharmaceutical research.[1] The presence of a bromine atom also provides a versatile handle for a variety of cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 175278-09-8 | [2] |

| Molecular Formula | C₇H₅BrF₃NO | [2] |

| Molecular Weight | 256.02 g/mol | [2] |

| Appearance | Clear pale yellow liquid | Chem-Impex |

| Melting Point | 26 - 27 °C | Chem-Impex |

| Boiling Point | 98-100 °C at 15 mmHg | [2] |

| Density | 1.691 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5130 | [2] |

| Purity | ≥97% | [2] |

| Synonyms | 1-Amino-4-bromo-2-(trifluoromethoxy)benzene | Chem-Impex |

| InChI Key | QVILSWLYJYMGRN-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(Br)cc1OC(F)(F)F | [2] |

Synthesis and Experimental Protocols

Therefore, the direct electrophilic bromination of the precursor, 2-(trifluoromethoxy)aniline, would be expected to yield a mixture of isomers, including the desired 4-bromo product, alongside 6-bromo and potentially di-brominated products. The separation of these isomers would present a significant purification challenge.

A plausible, generalized approach for its synthesis is outlined below. This protocol is based on standard procedures for the bromination of substituted anilines and would require optimization.

Generalized Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound via electrophilic bromination of 2-(trifluoromethoxy)aniline.

Materials:

-

2-(trifluoromethoxy)aniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in the chosen anhydrous solvent (DMF or DCM). Cool the solution to 0 °C using an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.0 - 1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. Maintain the reaction temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench any unreacted NBS by adding saturated aqueous sodium thiosulfate solution until the orange/yellow color dissipates.

-

Work-up: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product will likely be a mixture of isomers. Purify via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.

Diagram 1: Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block primarily utilized as an intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders.[3] The trifluoromethoxy group is known to improve key drug properties such as metabolic stability and membrane permeability.

-

Agrochemicals: This compound is used in the formulation of modern agrochemicals, contributing to pest control solutions.[3]

-

Material Science: It can be incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is valuable for creating high-performance materials.[3]

-

Fluorinated Compounds Research: As a fluorinated molecule, it is a subject of study in medicinal and materials chemistry to understand the effects of fluorine on molecular properties and biological activity.[3]

Spectroscopic Data

Detailed, verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public spectral databases. Researchers should perform their own analytical characterization upon synthesis or acquisition to confirm the structure and purity of the compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | Skull and Crossbones | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction) | [2] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, Type ABEK (EN14387) respirator filter | [2] |

| Incompatible Materials | Strong oxidizing agents | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and key chemical properties of 4-Bromo-2-(trifluoromethoxy)aniline. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its bromine and trifluoromethoxy groups offering versatile reactivity for creating complex molecules.[1]

Molecular and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO[1][2] |

| Molecular Weight | 256.02 g/mol [1][2] |

| CAS Number | 175278-09-8[1][2] |

| Appearance | Clear pale yellow liquid[1] |

| Melting Point | 26 - 27 °C[1] |

| Boiling Point | 98-100 °C/15 mmHg |

| Density | 1.691 - 1.7 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5130 |

| Purity | ≥ 97% |

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the fourth position, an amino group at the first position, and a trifluoromethoxy group at the second position.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of experimental spectral data in public databases for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles and analysis of structurally related molecules. It includes tabulated summaries of predicted chemical shifts and coupling constants, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and visual diagrams illustrating key concepts of NMR analysis for this molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this compound or related compounds.

Introduction

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethoxy group, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide focuses on the theoretical ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the three protons on the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine and trifluoromethoxy groups will cause a downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | J ≈ 2.0 Hz (⁴J) |

| H-5 | 7.1 - 7.3 | dd | J ≈ 8.5 Hz (³J), 2.0 Hz (⁴J) |

| H-6 | 6.7 - 6.9 | d | J ≈ 8.5 Hz (³J) |

| NH₂ | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment. The carbon attached to the electronegative trifluoromethoxy group and the bromine atom are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 140 - 145 |

| C-2 (C-OCF₃) | 145 - 150 (q, J ≈ 2-3 Hz) |

| C-3 | 115 - 120 |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 125 - 130 |

| C-6 | 118 - 123 |

| OCF₃ | 120 - 125 (q, J ≈ 250-260 Hz) |

Note: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the OCF₃ group (C-2) may also show a small quartet coupling.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Homogenization: Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be applied if necessary.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate key relationships in the NMR analysis of this compound.

Caption: Predicted ¹H-¹H Spin-Spin Coupling Network.

Caption: General Workflow for NMR Data Analysis.

Conclusion

While experimental ¹H and ¹³C NMR spectra for this compound are not readily found in public databases, this guide provides a robust, predicted analysis based on fundamental NMR principles and data from analogous structures. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocol, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The visualizations further aid in understanding the expected spectral features and the overall process of NMR data acquisition and interpretation.

Solubility Profile of 4-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide for Laboratory Applications

Introduction

4-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline derivative with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility in various laboratory solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical structure and available data for analogous compounds. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

The molecular structure of this compound, characterized by a polar amine group (-NH2) and a largely nonpolar aromatic ring substituted with a bromine atom and a trifluoromethoxy group (-OCF3), suggests a nuanced solubility profile. The trifluoromethoxy group is known to enhance solubility in a range of organic solvents[1]. While specific quantitative solubility data for this compound is not widely available in public literature, predictions can be made based on the principle of "like dissolves like." The polar amine group allows for hydrogen bonding with protic solvents, whereas the halogenated aromatic ring favors interactions with nonpolar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are derived from the compound's structural features and the known solubility characteristics of similar halogenated anilines[2][3].

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydrophobic nature of the brominated and trifluoromethoxylated aromatic ring is expected to dominate over the hydrophilic contribution of the amine group. |

| Methanol | Soluble | The amine group can form hydrogen bonds with methanol, and the overall polarity is compatible. | |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderately Soluble | Increased alkyl chain length compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to act as a strong hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of solvating a wide range of organic compounds. | |

| Acetone | Soluble | The ketone group can engage in dipole-dipole interactions. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still effectively solvate the molecule. | |

| Ethyl Acetate | Soluble | A moderately polar solvent that is effective for many organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole and London dispersion forces. |

| Chloroform | Soluble | Similar in properties to dichloromethane. | |

| Toluene | Moderately Soluble | The aromatic ring of toluene will interact favorably with the aromatic ring of the aniline derivative through pi-stacking and van der Waals forces. | |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it is less likely to effectively solvate the polar amine group. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The gravimetric "shake-flask" method is a reliable and commonly used technique for determining the solubility of a solid compound in a given solvent[4][5].

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation : Add an excess amount of this compound to a tared vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition : Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Solvent Evaporation : Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination : Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation : The solubility can be calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

References

commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)aniline

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, provides multiple reaction sites for the synthesis of complex molecules. The trifluoromethoxy group, in particular, can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety information, and representative synthetic methodologies.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers in various purities and quantities. Researchers can source this compound for laboratory and industrial applications.

| Supplier | Purity | Available Quantities | CAS Number |

| Chem-Impex | ≥ 98% (GC) | 5g, 25g | 175278-09-8[1] |

| Sigma-Aldrich | 97% | Discontinued | 175278-09-8 |

| Echemi | 99% (Industrial Grade) | Inquire for details | 445-02-3* |

| Novato | min 98% | 100g | 175278-09-8[3] |

*Note: Echemi lists a different CAS number (445-02-3) for what appears to be a related but different compound, 4-Bromo-2-(trifluoromethyl)aniline.[4] Researchers should verify the exact identity of the compound with the supplier.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental conditions and for computational modeling in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| CAS Number | 175278-09-8 | [1] |

| Appearance | Clear pale yellow liquid | [1] |

| Melting Point | 26 - 27 °C | [1] |

| Boiling Point | 115 °C / 30 mmHg | [1] |

| Density | 1.7 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| InChIKey | QVILSWLYJYMGRN-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(Br)cc1OC(F)(F)F |

Safety and Handling Information

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used.

| Hazard Identification | GHS Pictograms & Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Skin Sensitization, Respiratory Irritation | GHS06 (Danger) | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction) | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water) |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a common method for the synthesis of similar compounds involves the regioselective bromination of a substituted aniline. The following is a representative protocol for the synthesis of the related compound, 4-Bromo-3-(trifluoromethyl)aniline, which illustrates the general methodology.[6][7]

Representative Synthesis of a Bromo-Aniline Derivative

This protocol describes the bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[6][7]

Materials:

-

3-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Dissolve NBS (1.0-1.05 equivalents) in DMF and add it dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.[6]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]

-

Quenching: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous sodium thiosulfate solution until the yellow color disappears.[6]

-

Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Sequentially wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product.[6]

Visualizations

Conceptual Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. Its distinct functional groups allow for sequential chemical modifications to generate a library of diverse compounds for biological screening.

Caption: Role of this compound in Drug Discovery.

Representative Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a bromo-aniline derivative, as described in the experimental protocol section.

Caption: General Workflow for Aniline Bromination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cs2AgBiBr6-photocatalyzed trifluoromethylation: insights into structural changes and applications in drug modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

Synthetic Route to 4-Bromo-2-(trifluoromethoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo and trifluoromethoxy groups on the aniline scaffold offers versatile handles for further molecular modifications, making it a valuable intermediate in organic synthesis. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound (CAS No. 175278-09-8) is a substituted aniline derivative whose structural features are of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of drug candidates, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions to build molecular complexity. The primary challenge in the synthesis of this molecule lies in achieving regioselective bromination of the aniline precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Appearance | Clear pale yellow liquid |

| CAS Number | 175278-09-8 |

| Melting Point | 26 - 27 °C |

| Boiling Point | 115 °C at 30 mmHg |

| Density | 1.7 g/mL |

| Refractive Index (n20D) | 1.51 |

Synthetic Pathway Overview

The most direct and common synthetic route to this compound involves the electrophilic aromatic substitution (EAS) of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy group is a deactivating group and a meta-director. Therefore, the regioselectivity of the bromination is primarily controlled by the powerful ortho, para-directing effect of the amino group. The desired product is the result of bromination at the position para to the amino group.

To achieve mono-bromination and prevent the formation of di- or tri-brominated byproducts, a mild brominating agent and controlled reaction conditions are essential. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. Method 1 utilizes N-Bromosuccinimide in acetonitrile, a common and effective method for regioselective bromination of anilines. Method 2, an alternative approach, employs cupric bromide in tetrahydrofuran.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is adapted from established procedures for the regioselective bromination of substituted anilines.

Reaction Scheme:

Caption: Bromination of 2-(trifluoromethoxy)aniline with NBS.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 2-(Trifluoromethoxy)aniline | 177.12 |

| N-Bromosuccinimide (NBS) | 177.98 |

| Acetonitrile (CH₃CN) | 41.05 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| Saturated Sodium Bicarbonate Solution | - |

| Brine | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile (MeCN). Cool the solution to -10 °C in an ice-salt bath.

-

Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (NBS) (1.0 eq) in one portion.

-

Reaction: Stir the resulting mixture at 0 °C for 30 minutes.

-

Work-up: Quench the reaction with water and extract the product with dichloromethane (3 x volume of MeCN).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% |

| Purity | >95% (by NMR/GC-MS) |

Method 2: Bromination using Cupric Bromide (CuBr₂)

This method provides an alternative for the para-selective bromination of anilines.[1]

Reaction Scheme:

Caption: Bromination of 2-(trifluoromethoxy)aniline with CuBr₂.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 2-(Trifluoromethoxy)aniline | 177.12 |

| Cupric Bromide (CuBr₂) | 223.35 |

| Tetrahydrofuran (THF) | 72.11 |

| Ethyl Acetate (EtOAc) | 88.11 |

| Saturated Sodium Bicarbonate Solution | - |

| Brine | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

Reaction Setup: To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in tetrahydrofuran (THF), add cupric bromide (CuBr₂) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | High |

| Purity | High |

Experimental Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

This technical guide provides essential information for the synthesis of this compound. The detailed protocols, based on established methodologies for analogous compounds, offer a solid starting point for laboratory preparation. Researchers should optimize the reaction conditions to achieve the best possible yield and purity for their specific applications. The provided data and workflows are intended to facilitate the efficient and successful synthesis of this valuable chemical intermediate.

References

The Trifluoromethoxy Group on Aniline: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique substituent that imparts a desirable combination of properties to aromatic systems, making it increasingly important in pharmaceutical and agrochemical research. When appended to an aniline scaffold, the -OCF₃ group significantly modulates the reactivity of both the aromatic ring and the amino group. This technical guide provides a comprehensive overview of the reactivity profile of trifluoromethoxyanilines, detailing the electronic and steric effects of the -OCF₃ group, its influence on the basicity of the aniline nitrogen, its directing effects in electrophilic aromatic substitution, and its impact on the reactivity of the amino group in common synthetic transformations. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and includes visualizations of reaction mechanisms and workflows to support researchers in the effective utilization of this important class of compounds.

Core Physicochemical Properties

The trifluoromethoxy group's influence on the reactivity of aniline stems from its distinct electronic properties. It is a strongly electron-withdrawing group, primarily through a powerful inductive effect (-I) originating from the three highly electronegative fluorine atoms. This is somewhat counteracted by a weak resonance-donating effect (+M) from the oxygen lone pairs. However, the inductive effect is dominant, leading to a net deactivation of the aromatic ring towards electrophilic attack compared to aniline.

The -OCF₃ group also significantly impacts the lipophilicity of the molecule, generally increasing it, which can be advantageous for pharmacokinetic properties in drug candidates. Furthermore, it is metabolically stable, resisting common metabolic pathways.

Basicity of Trifluoromethoxyanilines

The strong electron-withdrawing nature of the trifluoromethoxy group reduces the electron density on the aniline nitrogen, thereby decreasing its basicity compared to aniline. This is reflected in the lower pKa values of the corresponding anilinium ions.

| Compound | pKa (Predicted) |

| Aniline | 4.6 |

| 2-(Trifluoromethoxy)aniline | ~1.1-3.3 |

| 3-(Trifluoromethoxy)aniline | 3.27 |

| 4-(Trifluoromethoxy)aniline | 3.75 |

Note: Experimental pKa values for trifluoromethoxyanilines are not widely reported; the values presented are predicted and should be used as a guide.

Hammett Substituent Constants

The electronic effect of the trifluoromethoxy group can be quantified by its Hammett constants, which indicate a strong electron-withdrawing character, particularly from the para position.

| Constant | Value |

| σₚ | 0.35 |

| σₘ | 0.38 |

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

While the trifluoromethoxy group deactivates the aniline ring towards electrophilic substitution, the powerful activating and ortho, para-directing effect of the amino group still governs the regioselectivity of these reactions. However, the strong acidity required for many electrophilic substitutions can protonate the amino group to form an anilinium ion, which is a deactivating and meta-directing group. This can lead to mixtures of products. To achieve high regioselectivity for ortho and para products, it is often necessary to protect the amino group, typically as an acetanilide.

Nitration

Direct nitration of trifluoromethoxyanilines with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a mixture of isomers due to the protonation of the amino group. A more controlled approach involves the protection of the amino group as an acetanilide. The less activating acetamido group directs the incoming nitro group primarily to the para position relative to itself, with the ortho position being less favored due to steric hindrance.

Isomer Distribution in Electrophilic Nitration (Qualitative)

| Starting Material | Major Product(s) | Minor Product(s) |

| 4-(Trifluoromethoxy)acetanilide | 2-Nitro-4-(trifluoromethoxy)acetanilide | - |

| 3-(Trifluoromethoxy)acetanilide | 4-Nitro-3-(trifluoromethoxy)acetanilide, 6-Nitro-3-(trifluoromethoxy)acetanilide | 2-Nitro-3-(trifluoromethoxy)acetanilide |

| 2-(Trifluoromethoxy)acetanilide | 4-Nitro-2-(trifluoromethoxy)acetanilide | 6-Nitro-2-(trifluoromethoxy)acetanilide |

Halogenation

Similar to nitration, the direct halogenation of trifluoromethoxyanilines can be difficult to control and may lead to polyhalogenation. Protection of the amino group as an acetanilide allows for more selective monohalogenation, predominantly at the para position.

Expected Product Distribution in Bromination of 3-(Trifluoromethoxy)aniline [1]

| Position of Bromination | Directing Group Favoring | Expected Outcome |

| 4- (para to -NH₂) | -NH₂ | Major product |

| 6- (ortho to -NH₂) | -NH₂ | Significant product |

| 2- (ortho to -NH₂) | -NH₂ | Minor product due to steric hindrance from -OCF₃ |

| 5- (meta to -NH₂, meta to -OCF₃) | -OCF₃ | Minor product |

Note: Direct bromination is expected to yield a mixture of 4-bromo and 6-bromo isomers as the main products.[1]

Reactivity of the Amino Group

The reduced electron density on the nitrogen of the amino group in trifluoromethoxyanilines makes it less nucleophilic than the amino group in aniline. This has implications for reactions such as N-acylation and N-alkylation, which may require slightly more forcing conditions or stronger reagents compared to aniline.

N-Acylation

The reaction of trifluoromethoxyanilines with acylating agents, such as acid chlorides or anhydrides, proceeds to form the corresponding amides. While the reaction may be slower than that of aniline, it is a standard transformation used for the protection of the amino group.

N-Alkylation

N-alkylation of trifluoromethoxyanilines can be achieved using alkyl halides in the presence of a base. The reduced nucleophilicity of the nitrogen may necessitate the use of a stronger base or more reactive alkylating agent (e.g., alkyl iodides) to achieve good yields.

Key Synthetic Transformations

Trifluoromethoxyanilines are versatile building blocks in organic synthesis. The amino group allows for a range of transformations, including diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.

Sandmeyer Reaction

The amino group of trifluoromethoxyanilines can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in the presence of a copper(I) salt. This provides a route to introduce halogens, cyano, or trifluoromethyl groups onto the aromatic ring.

Buchwald-Hartwig Amination

While trifluoromethoxyanilines are typically the products of Buchwald-Hartwig amination, halo-substituted trifluoromethoxyanilines can serve as substrates for this powerful C-N bond-forming reaction. This allows for the synthesis of more complex diaryl or alkyl-aryl amines.

Experimental Protocols

Protocol for Regioselective Nitration of 4-(Trifluoromethoxy)aniline (via Acetanilide)

This protocol is a general procedure and may require optimization.

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 30 °C.

-

Heat the reaction mixture to 50-60 °C for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Pour the reaction mixture into cold water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide

-

In a three-necked flask, carefully add the dried N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C. Stir until all the solid dissolves.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-10 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of the Nitrated Acetanilide

-

Transfer the crude nitrated acetanilide to a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude 2-nitro-4-(trifluoromethoxy)aniline by recrystallization or column chromatography.

Protocol for Sandmeyer Bromination of 4-(Trifluoromethoxy)aniline

This is a general protocol and requires careful handling of diazonium salts.

-

Diazotization:

-

In a beaker, suspend 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-bromo-1-(trifluoromethoxy)benzene by distillation or column chromatography.

-

Protocol for Buchwald-Hartwig Amination of a Halo-Trifluoromethoxyaniline

This is a general protocol for the coupling of an amine with a bromo-substituted trifluoromethoxyaniline. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add the bromo-trifluoromethoxyaniline (1.0 eq) and the amine coupling partner (1.2 eq).

-

-

Reaction Execution:

-

Evacuate and backfill the Schlenk tube with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion

The trifluoromethoxy group exerts a profound influence on the reactivity of the aniline moiety. Its strong electron-withdrawing nature deactivates the aromatic ring to electrophilic attack and reduces the basicity of the amino group. Despite this deactivation, the amino group's powerful ortho, para-directing effect remains dominant in electrophilic aromatic substitution, although protection of the amino group is often necessary to achieve high regioselectivity and prevent side reactions. The reduced nucleophilicity of the amino group must also be considered when planning N-acylation and N-alkylation reactions. The versatility of the amino group in transformations such as the Sandmeyer reaction, coupled with the unique properties imparted by the -OCF₃ group, makes trifluoromethoxyanilines valuable and versatile intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the synthetic potential of this important class of compounds.

References

Spectroscopic and Analytical Profile of 4-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for 4-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document presents a combination of available physical properties, comparative data from closely related isomers, and detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data.

Physicochemical Properties

While direct spectroscopic data is scarce, fundamental physicochemical properties for this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | |

| Boiling Point | 98-100 °C at 15 mmHg | |

| Density | 1.691 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5130 |

Comparative Spectroscopic Data

To provide researchers with valuable insights, the following tables summarize spectroscopic data for closely related isomers of this compound. This information can serve as a useful reference for predicting the spectral characteristics of the target compound.

¹H NMR Data of Isomeric Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Bromo-2-(trifluoromethyl)aniline | - | 7.4 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H), 5.0 (s, 2H) |

| 2-Bromo-4-(trifluoromethoxy)aniline | CDCl₃ | 7.17 (d, J=2.4 Hz, 1H), 6.99 (dd, J=8.8, 2.4 Hz, 1H), 6.82 (d, J=8.8 Hz, 1H), 3.91 (s, 2H) |

Note: The data for 4-Bromo-2-(trifluoromethyl)aniline is predicted.

¹³C NMR Data of Isomeric Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Bromo-2-(trifluoromethyl)aniline | - | 144.1, 134.1, 127.9 (q, J=5.5 Hz), 123.5 (q, J=272.5 Hz), 119.3 (q, J=30.5 Hz), 118.0, 111.0 |

| 2-Bromo-4-(trifluoromethoxy)aniline | CDCl₃ | 143.2, 142.9 (q, J=2.0 Hz), 123.0, 120.6 (q, J=257.4 Hz), 119.7, 116.2, 110.0 |

Note: The data for 4-Bromo-2-(trifluoromethyl)aniline is predicted.

Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for the acetylated derivative, N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide. While not the primary compound of interest, its spectral features can offer some clues. Key absorptions for aromatic amines typically include N-H stretching and bending vibrations, as well as C-N and C-O stretching.[2]

For aromatic compounds, characteristic IR absorption bands are observed for =C-H stretching at 3100-3000 cm⁻¹ and carbon-carbon stretching in the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3]

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[4][5]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are applicable to aromatic amines such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to ensure the sample is fully dissolved.[1]

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands corresponding to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

-

For LC-MS, Electrospray Ionization (ESI) is frequently used, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be used to deduce structural information. The isotopic distribution, particularly the M+2 peak, will be indicative of the presence of a bromine atom.[4]

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Potential Hazards and Safety Data for 4-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Introduction

4-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on the aniline ring, imparts unique properties relevant to medicinal chemistry and material science. This guide provides a detailed overview of the known and inferred potential hazards, safety data, and handling protocols for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard identification. There is some variation in classification between suppliers, and the following represents a consolidation of available data.

GHS Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Note: The classification for Acute Oral Toxicity varies between suppliers, with some classifying it as Category 3 (Toxic) and others as Category 4 (Harmful).[1][2] Users should handle this compound with the caution appropriate for a substance with potentially high acute oral toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Physical and Chemical Data

| Property | Value |

| CAS Number | 175278-09-8[1][2] |

| Molecular Formula | C₇H₅BrF₃NO[2][3] |

| Molecular Weight | 256.02 g/mol [2][3] |

| Appearance | Clear pale yellow liquid[3] |

| Boiling Point | 98-100 °C at 15 mmHg[2] |

| Density | 1.691 g/mL at 25 °C[2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |

| Refractive Index | n20/D 1.5130[2] |

Toxicological Information

Acute Toxicity Data for a Structurally Related Compound: 4-(trifluoromethoxy)aniline

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 63 mg/kg bw |

| LD50 | Rat | Dermal | 25-50 mg/kg bw |

| LC50 | Rat | Inhalation (4h) | 0.86-0.95 mg/L |

Source: Toxicological data on 4-(trifluoromethoxy)aniline, a metabolite of the insecticide Triflumuron.

The primary health concerns associated with anilines, in general, are their effects on the blood, leading to methemoglobinemia, and their potential for carcinogenicity.

Potential Signaling Pathway of Toxicity

The toxicity of aniline and its derivatives is often linked to their metabolic activation, primarily in the liver. This process can lead to the formation of reactive metabolites that induce oxidative stress and other cellular damage. While the specific metabolic pathway for this compound has not been elucidated, a generalized pathway for aniline toxicity is presented below. Studies on the related compound 4-trifluoromethoxyaniline suggest that the trifluoromethoxy group is metabolically stable and does not undergo O-detrifluoromethylation.[4] The primary route of metabolism for this related compound was found to be ring hydroxylation followed by sulfation.[4]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not publicly available. However, standard assays for evaluating the toxicity of aniline compounds are well-established. The following are representative protocols that could be adapted for this purpose.

Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps.

Personal Protective Equipment (PPE) Recommendations

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles and/or a face shield. | EN 166 (EU) or NIOSH (US) approved. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Ensure gloves are compatible with the chemical. |

| Respiratory | For operations that may generate aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Follow OSHA respirator regulations (29 CFR 1910.134). |

First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Firefighting Measures and Accidental Release

| Aspect | Protocol |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1] |

| Accidental Release | Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Absorb spillage with inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[1] |

Handling and Storage

| Aspect | Protocol |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.[1] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[1] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular solid waste.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. While specific toxicological data for this compound is limited, information from its GHS classification and data on structurally related anilines indicate that it should be handled with appropriate caution. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough review of the supplier's SDS, is crucial for minimizing risk and ensuring a safe laboratory environment. Researchers should assume a toxicological profile similar to other hazardous anilines until more specific data becomes available.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound 97 175278-09-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's widespread adoption is attributed to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents.[1]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromo-2-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group and the bromo substituent on the aniline ring presents unique considerations for optimizing reaction conditions. These protocols are designed as a starting point for researchers aiming to synthesize novel biaryl compounds derived from this versatile intermediate.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally proceeds through three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide, in this case, this compound, to form a palladium(II) complex.[1] The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromoanilines generally more reactive in this step.[2]

-

Transmetalation: An organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1] The choice of base is critical and can significantly influence the reaction yield.[3]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst to continue the cycle.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound with various arylboronic acids. This data highlights the influence of different catalysts, bases, and solvents on product yields and serves as a guide for condition optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-4-fluoro-2-methoxyaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | 12-24 | >95 (Illustrative) | [1] |

| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [3] |

| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [3] |

| 4 | Ortho-bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (2) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | - | 95 | [4] |

| 5 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80 | 12-24 | High (Illustrative) | [5] |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.[1]

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL, degassed)

-

Water (2 mL, degassed)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[1][5]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1][6]

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water, followed by the Pd(PPh₃)₄ catalyst.[3][6]

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C for 12-24 hours.[1][3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel.[1][6]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1][6]

-

Washing: Combine the organic layers and wash with brine (20 mL).[1][6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis, microwave irradiation can be employed.

Procedure:

-

Combine this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst, and base in a microwave vial.

-

Add the degassed solvent system.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a constant power, ramping the temperature to 120 °C and holding for 10-30 minutes.[6]

-

After cooling, perform the workup and purification as described in Protocol 1.[6]

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If low yields are observed, consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a preformed palladacycle catalyst.[4][7] The choice of base is also crucial; stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective for electron-rich or sterically hindered substrates.[3]

-

Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a competing side reaction.[7] Using anhydrous solvents and ensuring a truly inert atmosphere can help minimize this. Homocoupling of the boronic acid can also occur, especially if the cross-coupling is slow.[7]

-

Catalyst Decomposition: The palladium catalyst can sometimes decompose into inactive palladium black. Using appropriate ligands to stabilize the catalyst and avoiding excessively high temperatures can mitigate this issue.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocols provided in this application note offer a solid foundation for researchers. While the outlined conditions serve as a good starting point, further optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrate combinations. The mild conditions and functional group tolerance of this reaction make it exceptionally suitable for applications in drug discovery and development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is of paramount importance in pharmaceutical and materials science research for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethoxy)aniline, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group influences the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of the reaction, as it promotes the key steps of the catalytic cycle and stabilizes the palladium intermediates.[1]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

-